Cas no 1171370-67-4 (1-cyclopentyl-5-methyl-1H-pyrazole)
1-cyclopentyl-5-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-cyclopentyl-5-methyl-1H-pyrazole
- 1171370-67-4
- EN300-231592
- 1-cyclopentyl-5-methylpyrazole
- WWB37067
- STK352146
- SCHEMBL18250762
- AKOS005167815
-
- MDL: MFCD09701758
- Inchi: 1S/C9H14N2/c1-8-6-7-10-11(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
- InChI Key: GBECUYVZZAGNFW-UHFFFAOYSA-N
- SMILES: N1(C(C)=CC=N1)C1CCCC1
Computed Properties
- Exact Mass: 150.115698455Da
- Monoisotopic Mass: 150.115698455Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 17.8Ų
1-cyclopentyl-5-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A876782-1g |
1-Cyclopentyl-5-methyl-1H-pyrazole |
1171370-67-4 | 97% | 1g |
$265.0 | 2024-04-26 | |
| Ambeed | A876782-5g |
1-Cyclopentyl-5-methyl-1H-pyrazole |
1171370-67-4 | 97% | 5g |
$795.0 | 2024-04-26 | |
| Chemenu | CM487121-1g |
1-Cyclopentyl-5-methyl-1H-pyrazole |
1171370-67-4 | 97% | 1g |
$262 | 2023-01-19 | |
| Chemenu | CM487121-5g |
1-Cyclopentyl-5-methyl-1H-pyrazole |
1171370-67-4 | 97% | 5g |
$779 | 2023-01-19 | |
| abcr | AB501130-100 mg |
1-Cyclopentyl-5-methyl-1H-pyrazole |
1171370-67-4 | 100MG |
€231.60 | 2022-03-01 | ||
| abcr | AB501130-250 mg |
1-Cyclopentyl-5-methyl-1H-pyrazole |
1171370-67-4 | 250MG |
€275.80 | 2022-03-01 | ||
| abcr | AB501130-500 mg |
1-Cyclopentyl-5-methyl-1H-pyrazole |
1171370-67-4 | 500MG |
€409.30 | 2022-03-01 | ||
| abcr | AB501130-1 g |
1-Cyclopentyl-5-methyl-1H-pyrazole |
1171370-67-4 | 1g |
€486.60 | 2022-03-01 | ||
| abcr | AB501130-5 g |
1-Cyclopentyl-5-methyl-1H-pyrazole |
1171370-67-4 | 5g |
€1,185.30 | 2022-03-01 | ||
| A2B Chem LLC | AV77529-50mg |
1-Cyclopentyl-5-methyl-1H-pyrazole |
1171370-67-4 | 95% | 50mg |
$304.00 | 2024-04-20 |
1-cyclopentyl-5-methyl-1H-pyrazole Suppliers
1-cyclopentyl-5-methyl-1H-pyrazole Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 1-cyclopentyl-5-methyl-1H-pyrazole
1-Cyclopentyl-5-Methyl-1H-Pyrazole: A Comprehensive Overview
1-Cyclopentyl-5-Methyl-1H-Pyrazole (CAS No. 1171370-67-4) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the pyrazole family, which is a five-membered ring containing two nitrogen atoms. The presence of a cyclopentyl group and a methyl substituent at specific positions on the pyrazole ring imparts unique chemical properties and potential applications in drug discovery and material science.
The molecular formula of 1-cyclopentyl-5-methyl-1H-pyrazole is C9H13N2, with a molecular weight of 149.2 g/mol. Its structure consists of a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with a cyclopentyl group at position 1 and a methyl group at position 5. This substitution pattern influences the compound's electronic properties, making it a promising candidate for various chemical reactions and biological assays.
Recent studies have highlighted the potential of cyclopentyl-substituted pyrazoles in medicinal chemistry. For instance, researchers have explored the use of pyrazole derivatives as inhibitors of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The cyclopentyl group in 1-cyclopentyl-5-methyl-1H-pyrazole contributes to the compound's lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins.
In terms of synthesis, pyrazole derivatives can be prepared via various methods, including the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with hydrazines or their derivatives. The synthesis of 1-cyclopentyl-5-methyl-1H-pyrazole typically involves the cyclization of an appropriate diketone or by modifying existing pyrazole frameworks with substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yields.
The application of cyclopentyl-substituted pyrazoles extends beyond pharmacology into materials science. For example, these compounds can serve as building blocks for constructing advanced materials with tailored electronic properties. Their ability to form stable coordination complexes makes them valuable in catalysis and sensor technology. Additionally, the study of pyrazole derivatives has contributed to the development of novel organic semiconductors for use in flexible electronics.
From an environmental perspective, understanding the degradation pathways of pyrazole derivatives is crucial for assessing their ecological impact. Recent research has focused on microbial degradation mechanisms, particularly under anaerobic conditions. The presence of substituents like the cyclopentyl group can influence biodegradation rates, making it essential to evaluate these compounds' persistence in natural environments.
In conclusion, 1-cyclopentyl-5-methyl-1H-pyrazole represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within organic chemistry and beyond.
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